N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride
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Overview
Description
N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C13H28NO2Cl. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form micelles, which makes it useful in applications such as detergents, emulsifiers, and dispersants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride typically involves the quaternization of N,N,N-trimethyl-2-(hydroxy)ethan-1-aminium chloride with octanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds as follows:
Quaternization Reaction:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of reactants and solvents, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the octanoyloxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N,N,N-trimethyl-2-(hydroxy)ethan-1-aminium chloride and octanoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.
Hydrolysis Products: N,N,N-Trimethyl-2-(hydroxy)ethan-1-aminium chloride and octanoic acid.
Scientific Research Applications
N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in cell culture media to enhance cell membrane permeability and facilitate the delivery of drugs and genetic material.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride is primarily based on its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to form micelles. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization and transport. The molecular targets and pathways involved include:
Cell Membranes: The compound can interact with cell membranes, increasing their permeability and enhancing the uptake of drugs and other molecules.
Micelle Formation: The hydrophobic tail of the compound interacts with hydrophobic molecules, while the hydrophilic head interacts with water, leading to the formation of micelles.
Comparison with Similar Compounds
N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride can be compared with other quaternary ammonium compounds, such as:
N,N,N-Trimethyl-2-(decanoyloxy)ethan-1-aminium chloride: Similar structure but with a longer hydrophobic tail, leading to different micelle formation properties.
N,N,N-Trimethyl-2-(hexanoyloxy)ethan-1-aminium chloride: Similar structure but with a shorter hydrophobic tail, affecting its surfactant properties.
Cetyltrimethylammonium chloride: A widely used surfactant with a much longer hydrophobic tail, leading to different applications in detergents and personal care products.
The uniqueness of this compound lies in its balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in both scientific research and industry.
Properties
CAS No. |
36060-37-4 |
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Molecular Formula |
C13H28ClNO2 |
Molecular Weight |
265.82 g/mol |
IUPAC Name |
trimethyl(2-octanoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C13H28NO2.ClH/c1-5-6-7-8-9-10-13(15)16-12-11-14(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RZAGUARTGLWOEH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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